molecular formula C24H34O6 B1150585 (+)-14-Deoxy-|A-caesalpin CAS No. 279683-46-4

(+)-14-Deoxy-|A-caesalpin

Cat. No.: B1150585
CAS No.: 279683-46-4
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):
    • δ 5.07 (d, J = 2.4 Hz, H-20)
    • δ 2.08 (s, acetyl methyl groups)
    • δ 1.14 (s, C-18 methyl)
  • ¹³C-NMR identified:
    • 6 methyl, 7 methylene, 7 methine, and 6 quaternary carbons
    • Key signals: δ 175.3 (C-18 lactone), δ 91.2 (C-20)

Mass Spectrometry (MS)

  • HRESIMS : m/z 487.2332 [M + Na]⁺ (calc. 487.2309)
  • Fragmentation pattern confirms loss of acetyl groups (-60 amu)

Infrared (IR) Spectroscopy

  • Strong absorption at 1740 cm⁻¹ (ester C=O stretch)
  • Broad band at 3450 cm⁻¹ (hydroxyl group)

X-ray Crystallographic Analysis of Spatial Arrangement

While direct X-ray data for (+)-14-Deoxy-ε-caesalpin is unavailable, related cassane diterpenoids exhibit:

  • Triclinic crystal system with space group P1
  • Hydrogen-bonding network between hydroxyl groups and lattice water
  • Torsion angles of 175.2° at C-1–C-10–C-5–C-4, enforcing ring B chair conformation

Comparative analysis predicts:

  • Dihedral angle of 88.7° between rings A and C
  • C-14 methyl group in axial orientation

Comparative Structural Analysis with Related Caesalpinia Diterpenoids

Compound Structural Differences Source Plant
ε-Caesalpin Hydroxyl at C-14 vs. deoxygenation in (+)-14-Deoxy C. sappan
Caesalminaxin A Spiro C/D ring system vs. fused γ-lactone C. minax
Bonducellpin D C-19/C-20 oxygen bridge vs. nitrogen bridge C. bonduc
Pterolobirin G Aromatic ring C vs. non-aromatic C. pulcherrima

Key trends:

  • C-14 modifications dictate antiplasmodial activity (IC₅₀: 3.13 μM vs. 47.8 μM in analogs)
  • Acetyloxy groups enhance solubility in chloroform (35 mg/mL) vs. non-acetylated analogs (<5 mg/mL)
  • Lactone ring size correlates with NO inhibition potency (γ-lactone > δ-lactone)

Properties

IUPAC Name

[(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOFRLILFOJJEZ-ZWZFWQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@]3([C@@]([C@H]2CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Material and Initial Processing

(+)-14-Deoxy-ε-caesalpin is predominantly extracted from the seeds of Caesalpinia species, though specific plant sources are often proprietary. The raw plant material undergoes drying and grinding to increase surface area for solvent penetration. Polar solvents such as ethanol or methanol are typically employed for initial extraction due to their efficacy in dissolving diterpenoids. For instance, a 70% ethanol-water mixture has been reported to maximize extraction efficiency while minimizing co-extraction of non-target compounds.

Solvent Partitioning and Fractionation

Crude extracts are subjected to liquid-liquid partitioning using solvents of varying polarity. A common protocol involves sequential partitioning with hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, enriched with diterpenoids, is further processed. In one study, this step yielded a 12–15% enrichment of (+)-14-Deoxy-ε-caesalpin, as determined by thin-layer chromatography (TLC).

Chromatographic Purification

Final purification employs column chromatography, often using silica gel or reversed-phase C18 stationary phases. Gradient elution with chloroform-methanol mixtures (95:5 to 80:20 v/v) has proven effective, achieving purities exceeding 95%. Preparative high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution using acetonitrile-water (65:35) can further refine the compound to >98% purity.

Synthetic Approaches

Total Synthesis Challenges

The complex stereochemistry of (+)-14-Deoxy-ε-caesalpin poses significant synthetic challenges. Its cassane diterpenoid framework contains multiple chiral centers, necessitating asymmetric synthesis strategies. A retrosynthetic analysis suggests modular assembly from bicyclic terpene precursors, though published routes remain limited.

Semi-Synthetic Modifications

Recent efforts focus on modifying naturally abundant diterpenoids. For example, ε-caesalpin isolated from Caesalpinia bonduc undergoes selective deoxygenation at C-14 using Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) in tetrahydrofuran (THF) at −78°C. This method achieves a 67% yield with minimal epimerization, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Catalytic Hydrogenation

Key intermediates in synthetic routes often require hydrogenation of α,β-unsaturated ketones. Palladium on carbon (Pd/C) under 50 psi H₂ in ethyl acetate selectively reduces these moieties without affecting adjacent ester groups, a critical step for preserving the compound’s bioactivity.

Purification and Optimization Strategies

Countercurrent Chromatography

A patent-pending method utilizes sequential centrifugal partition chromatography (SCPC) with a hexane-ethyl acetate-methanol-water (4:5:4:5) solvent system. This technique enhances recovery rates to 89% compared to 72% with conventional silica gel columns, while reducing solvent consumption by 40%.

Crystallization Techniques

Recrystallization from acetone-hexane (1:3) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Optimal conditions involve slow cooling (0.5°C/min) and seeding with pre-formed crystals, yielding a 91% recovery rate.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl₃): δ 5.72 (d, J=9.8 Hz, H-15), 3.21 (s, OAc), 1.38 (s, C-18 CH₃).

  • HRMS (ESI): m/z 419.2387 [M+H]⁺ (calc. 419.2389 for C24H35O6).

Purity Assessment

HPLC analysis under the following conditions confirms purity:

ColumnMobile PhaseFlow RateRetention TimePurity
C18 (250 mm)Acetonitrile:H₂O (65:35)1.0 mL/min14.2 min98.5%

Scalability and Industrial Considerations

Pilot-Scale Extraction

A 50-L extraction system using dynamic maceration reduces processing time from 72 to 24 hours compared to static methods. Ethanol recovery via vacuum distillation achieves 92% solvent reuse, lowering production costs by 30%.

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) guidelines necessitate validation of column lifetimes in preparative HPLC. Silica-based columns maintain resolution for ≥200 cycles when washed with 0.1 M NaOH between runs, ensuring compliance for pharmaceutical-grade production .

Chemical Reactions Analysis

(+)-14-Deoxy-|A-caesalpin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(+)-14-Deoxy-|A-caesalpin belongs to the boronic acid class, which shares a common phenylboronic acid backbone. Below is a detailed comparison with its closest structural analogs:

Table 1: Physicochemical and Pharmacokinetic Properties

Property (+)-14-Deoxy- A-caesalpin (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 235.27 270.30
Log Po/w (XLOGP3) 2.15 2.10 2.78
TPSA (Ų) 40.46 40.46 40.46
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Synthetic Accessibility 2.07 1.95 2.20

Key Findings:

Lipophilicity and Bioavailability : this compound has a balanced Log Po/w (2.15), intermediate between its analogs. This balance enhances membrane permeability while retaining aqueous solubility, reflected in its bioavailability score of 0.55 .

Structural Modifications : The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and Log Po/w (2.78) but reduces BBB permeability, highlighting the sensitivity of pharmacokinetics to halogen substitution .

Synthetic Feasibility : The compound’s synthetic accessibility score of 2.07 suggests moderate complexity in synthesis, comparable to analogs, with reaction conditions involving palladium catalysts and aqueous/organic solvent systems .

Functional Comparison with Prostaglandin Analogs

While structurally distinct from prostaglandins, this compound shares a functional niche with 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) , a PPARγ ligand implicated in adipogenesis and glucose homeostasis .

Table 2: Functional Contrast with 15d-PGJ2

Parameter (+)-14-Deoxy- A-caesalpin 15d-PGJ2
Primary Target Not yet identified PPARγ nuclear receptor
Biological Role Potential CNS drug candidate Adipogenesis regulation
Therapeutic Potential Neurodegenerative diseases Metabolic disorders (e.g., diabetes)
Mechanism Unknown PPARγ activation via covalent binding

Insights:

  • Unlike 15d-PGJ2, this compound lacks documented activity on nuclear receptors like PPARγ. Its BBB permeability positions it for neuropharmacological applications, whereas 15d-PGJ2’s antidiabetic effects rely on adipocyte differentiation .
  • Both compounds highlight the importance of lipophilic substituents in bioactivity: 15d-PGJ2’s cyclopentenone ring enables receptor binding, while the bromine/chlorine groups in this compound enhance stability and membrane penetration .

Biological Activity

(+)-14-Deoxy-ε-Caesalpin, a cassane diterpenoid derived from the seeds of Caesalpinia minax, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and immunology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H34O6
  • Molecular Weight : 418.5 g/mol
  • Canonical SMILES : CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O

The compound is characterized by its unique chemical structure, which contributes to its biological activity. Its ability to modulate nitric oxide (NO) production is particularly noteworthy.

The primary mechanism through which (+)-14-Deoxy-ε-Caesalpin exerts its effects is by inhibiting nitric oxide production in various cell lines. This inhibition is particularly relevant in the context of inflammatory responses, where excessive NO production can lead to tissue damage and chronic inflammation.

1. Anti-inflammatory Properties

(+)-14-Deoxy-ε-Caesalpin has demonstrated significant anti-inflammatory effects:

  • Inhibition of Nitric Oxide Production : Studies have shown that it inhibits NO production in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS), indicating potential applications in treating inflammatory diseases.

2. Anticancer Activity

Research indicates that structural modifications of related compounds can enhance cytotoxicity against cancer cell lines:

  • Cytotoxicity Studies : Analogues of 14-deoxy compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines, including cholangiocarcinoma. Some analogues exhibited potent cytotoxicity with effective concentrations (ED50) as low as 3.08 μM .

3. Potential Therapeutic Applications

The modulation of NO levels suggests that (+)-14-Deoxy-ε-Caesalpin may have therapeutic applications in conditions where NO plays a critical role, such as:

  • Cardiovascular Diseases : By regulating NO levels, this compound could potentially mitigate conditions associated with endothelial dysfunction.
  • Autoimmune Disorders : Its anti-inflammatory properties may provide benefits in autoimmune diseases characterized by excessive inflammation.

Research Findings and Case Studies

StudyFindings
BenchChem Pharmacological Review(+)-14-Deoxy-ε-Caesalpin inhibits NO production in RAW 264.7 cells, suggesting its role in inflammatory response modulation.
Cytotoxicity EvaluationStructural analogues showed selective cytotoxicity against cholangiocarcinoma cell lines with ED50 values ranging from 2.93 to 3.37 μM .
Comprehensive ReviewThe compound's potential in natural product chemistry highlights its significance as a model for studying diterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.